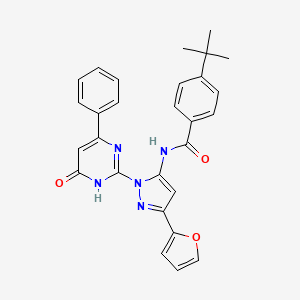

4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C28H25N5O3 and its molecular weight is 479.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule with a unique structure that integrates various functional groups, including a furan ring, a dihydropyrimidinone moiety, and a pyrazole. This structural diversity suggests significant potential for biological activity, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Research indicates that this compound may act as a kinase inhibitor , interacting with specific molecular targets such as enzymes or receptors. The mechanisms of action likely involve modulation of various biological pathways, which could lead to therapeutic applications in areas such as anti-inflammatory and anticancer therapies .

Anticancer Activity

Several studies have highlighted the anticancer potential of similar dihydropyrimidinone derivatives. For instance, compounds bearing furan and phenyl groups have shown significant cytotoxic activity against various cancer cell lines, including NCI-H460 and SK-MEL-5, with growth inhibition rates exceeding 85% . The compound's structural components suggest it could similarly exhibit potent anticancer properties.

Antimicrobial and Anti-inflammatory Effects

Dihydropyrimidinones have been recognized for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The introduction of different substituents at various positions on the dihydropyrimidinone scaffold has been shown to enhance these activities significantly .

Study 1: Anticancer Evaluation

A study evaluating the cytotoxic activity of dihydropyrimidinone derivatives demonstrated that modifications at the C-5 position could significantly enhance biological activity. One derivative showed an IC50 value against mTOR of 0.64 µM, indicating strong inhibition potential compared to established drugs like rapamycin .

Study 2: Antifungal Activity

Another investigation into the antifungal properties of dihydropyrimidinones revealed promising results, with certain derivatives exhibiting potent antifungal activity against Candida species. This suggests that the compound may also possess similar antifungal properties due to its structural similarities .

Interaction Studies

Molecular Docking Studies : Interaction studies using molecular docking techniques can elucidate how this compound binds to its molecular targets. These studies are crucial for understanding its efficacy and potential side effects when used therapeutically. Techniques such as binding affinity assays can provide insights into how modifications in structure affect biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Furan ring, pyridazine | Lacks tert-butyl group |

| N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yloxy)benzamide | Furan ring, methyl substitution | Different substitution pattern |

The presence of the tert-butyl group in our compound enhances its lipophilicity and may improve its interaction with biological targets compared to similar compounds lacking this feature .

Propiedades

Número CAS |

1207052-70-7 |

|---|---|

Fórmula molecular |

C28H25N5O3 |

Peso molecular |

479.54 |

Nombre IUPAC |

4-tert-butyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |

InChI |

InChI=1S/C28H25N5O3/c1-28(2,3)20-13-11-19(12-14-20)26(35)30-24-16-22(23-10-7-15-36-23)32-33(24)27-29-21(17-25(34)31-27)18-8-5-4-6-9-18/h4-17H,1-3H3,(H,30,35)(H,29,31,34) |

Clave InChI |

VTBWEIYBNMIPMZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.